molecular formula C10H6BrF3O2 B13622798 4-Bromo-3-(trifluoromethyl)cinnamic acid

4-Bromo-3-(trifluoromethyl)cinnamic acid

Cat. No.: B13622798
M. Wt: 295.05 g/mol
InChI Key: ZOSZOVAFQRXESH-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)cinnamic acid (CAS 1214791-01-1) is a synthetic cinnamic acid derivative of significant interest in multi-target drug discovery. With a molecular formula of C 10 H 6 BrF 3 O 2 and a molecular weight of 295.06 g/mol, this compound is a valuable building block in medicinal chemistry . Cinnamic acid is a privileged scaffold in pharmaceutical research, known for yielding derivatives with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor effects . The specific substitution pattern on this compound—featuring both bromo and trifluoromethyl groups—is strategically designed to enhance its bioactivity and modulate its physicochemical properties, particularly lipophilicity, which is a critical parameter for drug-receptor interactions and cell permeability . Research on closely related anilide derivatives containing the trifluoromethyl motif has demonstrated potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Myobacterium tuberculosis . Furthermore, such cinnamic acid derivatives have shown promise in attenuating lipopolysaccharide-induced NF-κB activation, indicating a potential mechanism for their anti-inflammatory properties . This product is intended for research applications only, such as in hit-to-lead optimization campaigns, the synthesis of more complex bioactive molecules, and investigations into structure-activity relationships. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

Molecular Formula

C10H6BrF3O2

Molecular Weight

295.05 g/mol

IUPAC Name

(E)-3-[4-bromo-3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6BrF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+

InChI Key

ZOSZOVAFQRXESH-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Heck Reaction Followed by Hydrolysis

Overview:
This method involves a palladium-catalyzed Heck coupling of appropriately substituted bromobenzene derivatives with acrylic acid esters to form cinnamic acid esters, followed by hydrolysis to yield the target cinnamic acid.

Procedure Details:

  • Starting Materials: 4-bromo-3-(trifluoromethyl)bromobenzene (or analogous bromobenzene derivatives) and acrylic acid esters.
  • Catalyst: Palladium catalyst at low loading (~0.01–0.02 mol %), significantly reduced compared to traditional methods.
  • Conditions: The reaction is conducted under JEFFREY conditions, with a phase-transfer catalyst (PTC) in catalytic amounts (0.1 equivalent or less) and an organic base.
  • Reaction Time: Approximately 30 minutes for the coupling reaction.
  • Workup: After reaction completion, aqueous workup with acid/base extraction is performed. The ester intermediate is hydrolyzed under basic conditions (e.g., 2 M NaOH at 80 °C for 2 hours). The cinnamic acid precipitates upon acidification to pH ~2.
  • Yields and Purity: Overall yields of cinnamic acids can reach 90–96%, with purity >99% by GC assay.

Advantages:

  • High yields and purity.
  • Reduced catalyst and reagent usage lowers costs and environmental impact.
  • Avoids use of toxic and expensive ligands or large excesses of reagents.

Example Data Table:

Step Conditions Yield (%) Purity (GC assay) Notes
Heck coupling Pd catalyst (0.01–0.02 mol %), PTC (0.1 eq), organic base, 30 min ~94 Not specified Reaction complete in 30 min
Hydrolysis of ester 2 M NaOH, 80 °C, 2 h Ester converted to acid
Acidification and isolation 2 M H2SO4, pH 2, room temp 96 99.8 High purity, isolated product

Source: Adapted and generalized from US Patent US20050234261A1 describing fluorinated cinnamic acid synthesis with similar halogenated substrates.

Aldol Condensation of m-Trifluoromethylbenzaldehyde with Acetaldehyde

Overview:
This method synthesizes m-trifluoromethyl cinnamic acid derivatives by aldol condensation of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of organic base catalysts.

Procedure Details:

  • Starting Materials: m-Trifluoromethylbenzaldehyde and acetaldehyde.
  • Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine. DBU is preferred due to higher reaction rates and yields.
  • Solvents: Methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF).
  • Molar Ratios: DBU to m-trifluoromethylbenzaldehyde from 1:10 to 3:5; acetaldehyde to m-trifluoromethylbenzaldehyde from 1:1 to 5:1.
  • Reaction Conditions: Mild temperatures (typically 25–30 °C), reaction times of 5–10 hours.
  • Product Isolation: The reaction mixture is worked up to isolate the cinnamic acid with purification steps to achieve high purity.

Yields and Purity:

  • Product purity exceeds 98%.
  • The method is suitable for large-scale industrial production due to short synthetic routes and mild conditions.

Advantages:

  • Short synthetic route with mild conditions.
  • Avoids use of expensive or hazardous reagents like red aluminum or manganese dioxide used in other methods.
  • High purity and good yields make it industrially attractive.

Limitations:

  • The method is specifically reported for m-trifluoromethyl cinnamic acid but can be adapted for related derivatives.
  • Use of inorganic bases like sodium hydroxide or potassium hydroxide leads to lower purity products (<90%).

Example Data Table:

Parameter Range/Value Notes
Base catalyst DBU (1:10 to 3:5 mol ratio) Preferred base for best results
Acetaldehyde ratio 1:1 to 5:1 (acetaldehyde to aldehyde) Controls reaction completeness
Solvent Methanol, MTBE, or THF Reaction medium
Temperature 25–30 °C Mild reaction conditions
Reaction time 5–10 hours Longer for triethylamine or diisopropylethylamine
Product purity >98% High purity achieved

Source: Adapted from Chinese patent CN106748695A describing preparation of m-trifluoromethyl cinnamic acid by aldol condensation.

Other Reported Methods (Brief Overview)

  • Condensation with Malonic Acid: m-Trifluoromethylbenzaldehyde is condensed with malonic acid followed by activation and reduction steps. This method involves longer routes, lower overall yields, and use of expensive reducing agents like red aluminum.
  • Mixed Anhydride and Hydroboration: Conversion of m-trifluoromethyl cinnamic acid to alcohol intermediates via mixed anhydrides and hydroboration, followed by oxidation. This route is longer, costly, and produces more harmful waste.

These methods are less favored due to complexity, cost, and environmental concerns.

Comparative Summary Table of Preparation Methods

Method Key Reaction Type Catalysts/Reagents Yield (%) Purity (%) Advantages Disadvantages
Palladium-catalyzed Heck + Hydrolysis Heck coupling + base hydrolysis Pd catalyst (0.01–0.02 mol %), PTC, NaOH ~90–96 >99 High yield, mild conditions, low catalyst loading Requires palladium catalyst
Aldol Condensation (DBU catalyzed) Aldol condensation DBU, acetaldehyde, methanol/MTBE/THF Not specified >98 Short route, mild conditions, industrial scale Mainly for m-trifluoromethyl isomer
Condensation with Malonic Acid Knoevenagel-type condensation Malonic acid, red aluminum Lower Lower Established chemistry Long route, expensive reagents
Mixed Anhydride + Hydroboration Reduction and oxidation steps Ethyl chloroformate, hydroboration reagents Lower Lower Alternative pathway Complex, costly, waste generation

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as halogens.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnamic acid derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical behavior of cinnamic acid derivatives depends critically on substituent positions and electronic characteristics:

Compound Substituents (Positions) Key Electronic Effects Molecular Weight (g/mol)
4-Bromo-3-(trifluoromethyl)cinnamic acid Br (C4), -CF₃ (C3) Strong electron-withdrawing; high acidity ~283 (estimated)
3-(Trifluoromethyl)cinnamic acid -CF₃ (C3) Moderate electron-withdrawing 200.13
4-Bromocinnamic acid Br (C4) Electron-withdrawing 227.06
3,4-Dihydroxycinnamic acid -OH (C3, C4) Electron-donating; antioxidant activity 180.16
4-(Dimethylamino)cinnamic acid -N(CH₃)₂ (C4) Electron-donating 191.21

Key Observations :

  • Acidity : The -CF₃ group in this compound enhances acidity compared to 4-bromocinnamic acid or 3-(trifluoromethyl)cinnamic acid alone.
Gastric Acid Secretion Inhibition

Cinnamic acid derivatives inhibit H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. For example:

  • 3-(Trifluoromethyl)cinnamic acid : Improved gastric emptying by 73.8% at 200 mg/kg in rodent models .
  • 4-Bromocinnamic acid: Not directly tested, but bromine’s electron-withdrawing effects may synergize with -CF₃ for enhanced proton pump inhibition in the 4-Bromo-3-CF₃ analog.
Antioxidant Activity
  • 3,4-Dihydroxycinnamic acid : Exhibited DPPH radical scavenging (IC₅₀ = 24.5 µg/mL) due to hydroxyl groups .
  • 4-Bromo-3-CF₃ analog : Likely reduced antioxidant activity due to lack of -OH groups, though bromine may scavenge radicals weakly.

Metabolic Stability and Toxicity

  • Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation compared to methyl or methoxy groups .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for trans-cinnamic acid geometry and Br/CF₃ chemical shifts) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%). Retention time (~8.2 min) can be cross-validated with commercial standards .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z: 307.0 for C₁₀H₆BrF₃O₂) .

Advanced: How does the substitution pattern influence its binding affinity in enzyme inhibition studies?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability and target engagement .
    • The bromine atom at the 4-position increases steric bulk, potentially blocking active-site residues in enzymes (e.g., COX-2 or kinases) .
  • Experimental Validation : Perform competitive inhibition assays (IC₅₀) with and without structural analogs (e.g., 4-fluoro derivatives) to isolate electronic vs. steric effects .

Basic: What precautions are necessary for handling and storing this compound?

Q. Methodological Answer :

  • Storage : Store at 0–4°C in amber vials under argon to prevent photodegradation and hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid side reactions with moisture-sensitive trifluoromethyl groups .

Advanced: How can computational modeling predict its interaction with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PDB: 5KIR for kinase targets). Focus on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (Br/CF₃) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Q. Methodological Answer :

  • Debromination : Occurs under strong reducing conditions. Use mild catalysts (e.g., Pd/C with H₂ at 1 atm) and low temperatures .
  • E/Z Isomerization : Minimize by conducting reactions in the dark and avoiding prolonged heating. Confirm geometry via NOESY NMR .

Advanced: How to address low yields in Suzuki-Miyaura coupling reactions with this compound?

Q. Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) .
  • Protection Strategies : Protect the carboxylic acid as a methyl ester during coupling, followed by deprotection with LiOH/THF/H₂O .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Q. Methodological Answer :

  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ (carboxylic acid) and C-F stretches (1100–1200 cm⁻¹) .
  • ¹⁹F NMR : A singlet at ~-60 ppm for the CF₃ group .

Advanced: How does this compound compare to halogenated cinnamic acids in photophysical studies?

Q. Methodological Answer :

  • UV-Vis : The bromine atom red-shifts absorption (λmax ~270 nm vs. 250 nm for non-brominated analogs) due to increased conjugation .
  • Fluorescence Quenching : The electron-withdrawing CF₃ group reduces quantum yield (Φ ~0.1) compared to methyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.